molecular formula C11H14BrNO2 B495508 5-Bromo-2-isobutoxybenzamide

5-Bromo-2-isobutoxybenzamide

Cat. No.: B495508
M. Wt: 272.14g/mol
InChI Key: FNMDFUJKRFOYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-isobutoxybenzamide is a benzamide derivative characterized by a bromine atom at the 5th position of the benzene ring and an isobutoxy group (-OCH2CH(CH3)2) at the 2nd position. Benzamide derivatives are often studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds due to their hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14g/mol

IUPAC Name

5-bromo-2-(2-methylpropoxy)benzamide

InChI

InChI=1S/C11H14BrNO2/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

FNMDFUJKRFOYIO-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(C=C(C=C1)Br)C(=O)N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Compound 1 : Benzimidazole derivatives are widely explored for anticancer activity due to DNA intercalation or topoisomerase inhibition . The phenyl group may enhance planar stacking with biomolecules.
  • Compound 2 : Fluorinated benzamides are common in kinase inhibitor design (e.g., JAK/STAT pathways), with the methoxyphenyl group contributing to target selectivity .
  • Compound 3 : Coumarin-benzamide hybrids are studied for dual functionality (e.g., imaging and therapy), suggesting that similar modifications in the target compound could expand its utility .

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